molecular formula C16H20Cl2F2N4O B6270328 N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-4-(1H-pyrazol-1-yl)butanamide dihydrochloride CAS No. 2639378-10-0

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-4-(1H-pyrazol-1-yl)butanamide dihydrochloride

Cat. No. B6270328
CAS RN: 2639378-10-0
M. Wt: 393.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-4-(1H-pyrazol-1-yl)butanamide dihydrochloride is a useful research compound. Its molecular formula is C16H20Cl2F2N4O and its molecular weight is 393.3. The purity is usually 94.
BenchChem offers high-quality N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-4-(1H-pyrazol-1-yl)butanamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-4-(1H-pyrazol-1-yl)butanamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-4-(1H-pyrazol-1-yl)butanamide dihydrochloride involves the reaction of starting materials to form the final product. The synthesis pathway should be designed to ensure high yield and purity of the product.", "Starting Materials": [ "1H-pyrazole", "2,3-dihydroindene", "2,2-difluoro-4-bromobutanamide", "Sodium hydride", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2,3-dihydroindene-1-carboxylic acid by the reaction of 1H-pyrazole with 2,3-dihydroindene in the presence of sodium hydride in ethanol.", "Step 2: Protection of the carboxylic acid group by reaction with ethyl chloroformate to form ethyl 2,3-dihydroindene-1-carboxylate.", "Step 3: Reduction of the double bond in the indene ring by hydrogenation with palladium on carbon to form (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid.", "Step 4: Coupling of the amino acid with 2,2-difluoro-4-bromobutanamide in the presence of diisopropylethylamine to form N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-4-bromobutanamide.", "Step 5: Conversion of the bromide to the pyrazole by reaction with sodium azide in DMF.", "Step 6: Reduction of the nitro group in the pyrazole ring by hydrogenation with palladium on carbon to form N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-4-(1H-pyrazol-1-yl)butanamide.", "Step 7: Formation of the dihydrochloride salt by reaction with hydrochloric acid in diethyl ether and precipitation with water." ] }

CAS RN

2639378-10-0

Molecular Formula

C16H20Cl2F2N4O

Molecular Weight

393.3

Purity

94

Origin of Product

United States

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